molecular formula C4H7N3OS B2943894 (5-mercapto-4-methyl-4H-1,2,4-triazol-3-yl)methanol CAS No. 65029-36-9

(5-mercapto-4-methyl-4H-1,2,4-triazol-3-yl)methanol

Cat. No.: B2943894
CAS No.: 65029-36-9
M. Wt: 145.18
InChI Key: IBWZWRZRXBVCRS-UHFFFAOYSA-N
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Description

“(5-Mercapto-4-methyl-4H-1,2,4-triazol-3-yl)methanol” is a heterocyclic compound featuring a 1,2,4-triazole core substituted with a methyl group at position 4, a mercapto (-SH) group at position 5, and a hydroxymethyl (-CH2OH) group at position 3. This structure combines reactive functional groups that confer unique physicochemical and biological properties. The mercapto group enhances nucleophilic reactivity, while the hydroxymethyl group contributes to hydrogen bonding and solubility in polar solvents.

However, structurally similar triazole derivatives are explored for medicinal chemistry (e.g., enzyme inhibition) and materials science due to their thermal stability and coordination chemistry .

Properties

IUPAC Name

3-(hydroxymethyl)-4-methyl-1H-1,2,4-triazole-5-thione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7N3OS/c1-7-3(2-8)5-6-4(7)9/h8H,2H2,1H3,(H,6,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBWZWRZRXBVCRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NNC1=S)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65029-36-9
Record name (4-methyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)methanol
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-mercapto-4-methyl-4H-1,2,4-triazol-3-yl)methanol typically involves the reaction of 4-methyl-4H-1,2,4-triazole-3-thiol with formaldehyde. The reaction is carried out under mild conditions, often in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction proceeds through the formation of a thiolate intermediate, which then reacts with formaldehyde to yield the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

(5-Mercapto-4-methyl-4H-1,2,4-triazol-3-yl)methanol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to form the corresponding alcohol.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide are employed for substitution reactions.

Major Products Formed

    Oxidation: Disulfides, sulfonic acids.

    Reduction: Alcohols.

    Substitution: Halides, amines.

Scientific Research Applications

(5-mercapto-4-methyl-4H-1,2,4-triazol-3-yl)methanol is a triazole derivative with a mercapto group and a hydroxymethyl substituent that has a variety of applications due to its chemical properties and biological activities.

Structure and Reactivity
this compound features a 1,2,4-triazole ring, a five-membered heterocyclic compound containing three nitrogen atoms. The presence of the mercapto group (-SH) enhances the compound's potential for biological activity, especially in medicinal chemistry, where thiol groups are often involved in enzyme interactions and redox reactions. The compound's chemical reactivity is attributed to its functional groups, which allows for the synthesis of derivatives or analogs with enhanced biological properties.

Synthesis
this compound can be synthesized through different methods:

  • Reacting thiosemicarbazide with acetic acid, followed by cyclization.
  • Using hydrazinecarbothioamide derivatives to form the triazole ring.
  • Employing multi-component reactions involving a mercapto group donor, formaldehyde, and methylhydrazine.

These methods demonstrate the versatility in synthetic approaches for obtaining this compound.

Potential Applications
this compound has broad potential applications:

  • Medicinal Chemistry The compound can be used as a building block for synthesizing bioactive molecules targeting various diseases. Triazole derivatives are known to inhibit specific enzymes involved in fungal cell wall synthesis and have shown promise in treating various infections and cancers.
  • Material Science It can be used in the development of new materials, potentially acting as a ligand in coordination chemistry.
  • Catalysis The compound can serve as a catalyst or a component in catalytic systems, leveraging the reactivity of the mercapto and hydroxyl groups.

Biological Activity
Research indicates that compounds containing triazole rings often exhibit diverse biological activities, including antifungal, antibacterial, and anticancer properties. The presence of the mercapto group may further enhance these activities by facilitating interactions with biological targets such as enzymes and receptors.

One study introduces novel Alkyl thio-1,2,4-triazole and mercapto-1,2,4-triazole compounds derived from nalidixic acid, with significant potential as antibiotic and antioxidant applications . Another study synthesized and characterized structures of salts of 2-(((3-mercapto-5-methyl-4 H-1,2,4-triazole-4-yl)imino)methyl)benzoic acid, as potentially bioactive compounds .

Interaction Studies
Interaction studies are crucial for understanding how this compound interacts with biological systems. These studies typically involve:

  • Enzyme Inhibition Assays Testing the compound's ability to inhibit specific enzymes.
  • Receptor Binding Studies Assessing its affinity for binding to cellular receptors.
  • Cell-Based Assays Evaluating its effects on cellular processes, such as proliferation and apoptosis.

Mechanism of Action

The mechanism of action of (5-mercapto-4-methyl-4H-1,2,4-triazol-3-yl)methanol is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its thiol and hydroxyl groups. These interactions can lead to the inhibition of enzyme activity or the modulation of receptor function, resulting in the compound’s biological effects.

Comparison with Similar Compounds

Key Observations :

  • Electron-Withdrawing vs. Donor Groups: The mercapto (-SH) group in the target compound contrasts with sulfanyl (-S-) or thione (C=S) groups in analogs, altering redox and coordination properties .
  • Solubility : The hydroxymethyl group in the target compound likely improves aqueous solubility compared to aryl-substituted derivatives (e.g., phenyl or methoxyphenyl groups in ).
  • Steric Effects : Bulky substituents (e.g., morpholine in ) reduce reactivity but enhance stability, whereas smaller groups (e.g., -CH2OH) favor synthetic versatility.

Physical Properties and Stability

  • Melting Points : Triazole derivatives exhibit high thermal stability. For example, 4-ethyl-5-[(4-methyl-triazolyl)sulfanyl]methyl]-triazole-3-thione melts at 451–454 K , while aryl-substituted analogs (e.g., ) have lower melting points (~373–393 K) due to reduced crystallinity.
  • Solubility: Hydroxymethyl and morpholine substituents enhance solubility in polar solvents (e.g., methanol, DMSO), whereas aryl groups increase lipophilicity .

Crystallographic Data

  • Crystal Systems: Orthorhombic and monoclinic forms are reported for triazole derivatives, influenced by substituent packing .
  • Software : SHELX and ORTEP-III are widely used for structural refinement and visualization .

Biological Activity

(5-Mercapto-4-methyl-4H-1,2,4-triazol-3-yl)methanol is a compound belonging to the triazole family, which is recognized for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, synthesis, and potential applications in medicinal chemistry and other fields.

  • Molecular Formula : C10H11N3OS
  • Molecular Weight : 221.28 g/mol
  • CAS Number : 126808-96-6

Synthesis

The synthesis of this compound typically involves the reaction of 4-methyl-4H-[1,2,4]triazole-3-thiol with benzaldehyde in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction conditions are optimized for yield and purity.

Antimicrobial Properties

Research indicates that compounds within the triazole class exhibit significant antimicrobial and antifungal properties. For instance, this compound has been studied for its potential as an enzyme inhibitor in bacterial and fungal metabolism. Preliminary studies suggest it may inhibit key enzymes involved in these organisms' metabolic pathways .

Antioxidant Activity

Studies have demonstrated that triazole derivatives possess antioxidant properties. The presence of the thiol group in this compound is crucial for its ability to scavenge free radicals, thereby reducing oxidative stress in biological systems .

Case Studies

  • Antibacterial Activity : A study evaluated the antibacterial efficacy of various triazole derivatives against common pathogens. Results indicated that this compound exhibited significant activity against Staphylococcus aureus and Escherichia coli, with IC50 values comparable to established antibiotics .
  • Cytotoxicity : In vitro assays assessed the cytotoxic effects on cancer cell lines. The compound showed promising results with an IC50 value indicating effective inhibition of cell proliferation in certain cancer types .

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Enzyme Inhibition : The compound may inhibit enzymes critical for microbial survival.
  • Free Radical Scavenging : The thiol group contributes to its antioxidant capacity by neutralizing reactive oxygen species.

Comparison with Similar Compounds

Compound NameStructureBiological Activity
2-(5-Mercapto-4-methyltriazole)phenolSimilar structure with hydroxyl groupModerate antimicrobial activity
N-(5-Mercapto-triazol)methyl-benzamideDifferent substituentsEnhanced anticancer properties

Q & A

Q. How should contradictory data (e.g., experimental vs. computational bond lengths) be analyzed?

  • Methodology :
  • Cross-validate using multiple techniques (X-ray, neutron diffraction). For DFT discrepancies, consider solvent effects or dispersion corrections (e.g., D3-BJ) .

Q. What in silico approaches optimize ADME properties for drug development?

  • Methodology :
  • QSAR Modeling : Train models on triazole derivatives to predict permeability (Caco-2 assays) and plasma protein binding .
  • Metabolism Prediction : Use GLIDE docking to CYP3A4 and assess metabolite formation .

Q. How are structure-activity relationships (SARs) evaluated for triazole derivatives?

  • Methodology :
  • Synthesize analogs with varied substituents (e.g., methyl → ethyl). Test antimicrobial activity via MIC assays against Gram± bacteria. Correlate electronic effects (Hammett σ) with potency .

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